molecular formula C11H10Cl3NO3S B14947795 2,4-dichloro-N-(4-chloro-1,1-dioxidotetrahydrothiophen-3-yl)benzamide

2,4-dichloro-N-(4-chloro-1,1-dioxidotetrahydrothiophen-3-yl)benzamide

Cat. No.: B14947795
M. Wt: 342.6 g/mol
InChI Key: XSTMAXIHNUBWTL-UHFFFAOYSA-N
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Description

2,4-dichloro-N-(4-chloro-1,1-dioxidotetrahydrothiophen-3-yl)benzamide is a chemical compound that belongs to the class of benzamides It is characterized by the presence of two chlorine atoms on the benzene ring and a tetrahydrothiophene ring with a sulfone group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-dichloro-N-(4-chloro-1,1-dioxidotetrahydrothiophen-3-yl)benzamide typically involves the following steps:

    Starting Materials: The synthesis begins with 2,4-dichlorobenzoyl chloride and 4-chloro-1,1-dioxidotetrahydrothiophene.

    Reaction Conditions: The reaction is carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction.

    Procedure: The 2,4-dichlorobenzoyl chloride is added dropwise to a solution of 4-chloro-1,1-dioxidotetrahydrothiophene in an appropriate solvent like dichloromethane. The mixture is stirred at room temperature for several hours until the reaction is complete.

    Purification: The product is purified by recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

2,4-dichloro-N-(4-chloro-1,1-dioxidotetrahydrothiophen-3-yl)benzamide can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atoms on the benzene ring can be substituted with other nucleophiles under appropriate conditions.

    Reduction Reactions: The sulfone group can be reduced to a sulfide or sulfoxide using reducing agents like lithium aluminum hydride (LiAlH4).

    Oxidation Reactions: The compound can undergo oxidation reactions to form sulfone derivatives.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.

    Reduction: Reducing agents like LiAlH4 or sodium borohydride (NaBH4) are commonly used.

    Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) can be employed.

Major Products

    Substitution: Products with different substituents on the benzene ring.

    Reduction: Sulfide or sulfoxide derivatives.

    Oxidation: Sulfone derivatives.

Scientific Research Applications

2,4-dichloro-N-(4-chloro-1,1-dioxidotetrahydrothiophen-3-yl)benzamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacologically active compound with applications in drug development.

    Biological Research: The compound is used in studies related to enzyme inhibition and protein interactions.

    Industrial Applications: It is utilized in the synthesis of other complex organic molecules and as an intermediate in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of 2,4-dichloro-N-(4-chloro-1,1-dioxidotetrahydrothiophen-3-yl)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2,4-dichloro-N-(2,3-dihydro-1,4-benzodioxin-6-yl)benzamide
  • 2,4-dichloro-N-(1,1-dioxo-2,3-dihydro-1H-thiophen-3-yl)-N-p-tolyl-benzamide
  • N-(1,1-dioxo-tetrahydro-thiophen-3-yl)-N-phenyl-benzamide

Uniqueness

2,4-dichloro-N-(4-chloro-1,1-dioxidotetrahydrothiophen-3-yl)benzamide is unique due to its specific substitution pattern and the presence of both chlorine atoms and a sulfone group. This combination of functional groups imparts distinct chemical and biological properties, making it valuable for specific research and industrial applications.

Properties

Molecular Formula

C11H10Cl3NO3S

Molecular Weight

342.6 g/mol

IUPAC Name

2,4-dichloro-N-(4-chloro-1,1-dioxothiolan-3-yl)benzamide

InChI

InChI=1S/C11H10Cl3NO3S/c12-6-1-2-7(8(13)3-6)11(16)15-10-5-19(17,18)4-9(10)14/h1-3,9-10H,4-5H2,(H,15,16)

InChI Key

XSTMAXIHNUBWTL-UHFFFAOYSA-N

Canonical SMILES

C1C(C(CS1(=O)=O)Cl)NC(=O)C2=C(C=C(C=C2)Cl)Cl

Origin of Product

United States

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